Cas no 2098092-01-2 (Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate)

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate structure
2098092-01-2 structure
Product name:Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate
CAS No:2098092-01-2
MF:C13H10ClFN2O2
MW:280.682105541229
CID:5728620
PubChem ID:121205196

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • AKOS026713900
    • ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate
    • 2098092-01-2
    • F1967-2848
    • starbld0010287
    • 4-Pyridazinecarboxylic acid, 3-chloro-6-(3-fluorophenyl)-, ethyl ester
    • Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate
    • Inchi: 1S/C13H10ClFN2O2/c1-2-19-13(18)10-7-11(16-17-12(10)14)8-4-3-5-9(15)6-8/h3-7H,2H2,1H3
    • InChI Key: HGLANJNFLBWPLY-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OCC)C=C(C2C=CC=C(C=2)F)N=N1

Computed Properties

  • Exact Mass: 280.0414834g/mol
  • Monoisotopic Mass: 280.0414834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.1Ų
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.325±0.06 g/cm3(Predicted)
  • Boiling Point: 460.8±45.0 °C(Predicted)
  • pka: -1.92±0.10(Predicted)

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1967-2848-5g
ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate
2098092-01-2 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F1967-2848-0.25g
ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate
2098092-01-2 95%+
0.25g
$419.0 2023-09-06
TRC
E287761-500mg
ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate
2098092-01-2
500mg
$ 435.00 2022-06-05
Life Chemicals
F1967-2848-0.5g
ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate
2098092-01-2 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F1967-2848-2.5g
ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate
2098092-01-2 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F1967-2848-1g
ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate
2098092-01-2 95%+
1g
$466.0 2023-09-06
Life Chemicals
F1967-2848-10g
ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate
2098092-01-2 95%+
10g
$1957.0 2023-09-06
TRC
E287761-1g
ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate
2098092-01-2
1g
$ 660.00 2022-06-05
TRC
E287761-100mg
ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate
2098092-01-2
100mg
$ 115.00 2022-06-05

Additional information on Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate: A Comprehensive Overview

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate, with the CAS number 2098092-01-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and properties, has garnered attention due to its potential applications in drug discovery, agrochemicals, and advanced materials. The molecule consists of a pyridazine ring substituted with a chlorine atom at position 3, a fluorophenyl group at position 6, and an ethoxycarbonyl group at position 4.

The synthesis of Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate involves a series of carefully designed reactions, including nucleophilic substitution, coupling reactions, and oxidation steps. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such heterocyclic compounds, making them more accessible for research and industrial applications.

One of the most intriguing aspects of this compound is its electronic properties. The pyridazine ring is known for its aromaticity and conjugation, which can be further modulated by the substituents attached to it. The presence of electron-withdrawing groups like chlorine and fluorine enhances the molecule's stability and reactivity, making it suitable for use in various chemical transformations.

Recent studies have explored the application of Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate in the development of new pharmaceutical agents. Its ability to act as a ligand in metalloenzyme inhibition has been highlighted in several research papers. For instance, a study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases, suggesting its potential as a lead compound in anticancer drug development.

In addition to its pharmacological applications, Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate has shown promise in the field of agrochemistry. Its ability to interact with plant enzymes involved in stress responses has led to investigations into its role as a plant growth regulator. Field trials conducted in controlled environments have indicated improved crop yields under stress conditions, although further research is needed to confirm these findings.

The environmental impact of this compound is another area of active research. As concerns about chemical pollution grow, understanding the biodegradation pathways and toxicity profiles of such compounds becomes increasingly important. Recent toxicological studies have shown that Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate exhibits low acute toxicity in standard assays, but chronic exposure effects remain to be thoroughly investigated.

From a materials science perspective, Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate has been explored as a building block for constructing advanced functional materials. Its ability to form self-assembled monolayers and participate in supramolecular interactions makes it a valuable component in nanotechnology applications.

In conclusion, Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate (CAS No. 2098092-01-2) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future innovations within chemistry and related fields.

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